molecular formula C16H18N2O3 B12034592 Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate CAS No. 618070-39-6

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12034592
CAS No.: 618070-39-6
M. Wt: 286.33 g/mol
InChI Key: NMZNPWAHWPQXES-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-methylbenzaldehyde under acidic conditions to introduce the 4-methylphenyl group. The final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methylphenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-methyl-1-(2-oxoethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the 4-methylphenyl and 2-oxoethyl groups

Properties

CAS No.

618070-39-6

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

ethyl 5-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-4-21-16(20)14-9-12(3)17-18(14)10-15(19)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3

InChI Key

NMZNPWAHWPQXES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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